(3-Acetyl-5-bromophenyl)acetic acid
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Overview
Description
2-(3-Acetyl-5-bromophenyl)aceticacid is an organic compound characterized by the presence of an acetyl group and a bromine atom attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Acetyl-5-bromophenyl)aceticacid typically involves the bromination of a suitable phenylacetic acid derivative followed by acetylation. One common method includes the bromination of 3-phenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromo derivative is then subjected to acetylation using acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Acetyl-5-bromophenyl)aceticacid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-(3-Carboxy-5-bromophenyl)aceticacid.
Reduction: 2-(3-Acetylphenyl)aceticacid.
Substitution: 2-(3-Acetyl-5-substitutedphenyl)aceticacid, where the substituent depends on the nucleophile used.
Scientific Research Applications
2-(3-Acetyl-5-bromophenyl)aceticacid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of new analgesics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Acetyl-5-bromophenyl)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group may participate in acetylation reactions, modifying the activity of target proteins. The bromine atom can facilitate the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function.
Comparison with Similar Compounds
2-(3-Bromophenyl)aceticacid: Lacks the acetyl group, which may result in different reactivity and biological activity.
2-(3-Acetylphenyl)aceticacid: Lacks the bromine atom, which may affect its ability to participate in substitution reactions.
2-(3-Acetyl-5-chlorophenyl)aceticacid: Contains a chlorine atom instead of bromine, which may influence its chemical and biological properties.
Uniqueness: 2-(3-Acetyl-5-bromophenyl)aceticacid is unique due to the presence of both an acetyl group and a bromine atom, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H9BrO3 |
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Molecular Weight |
257.08 g/mol |
IUPAC Name |
2-(3-acetyl-5-bromophenyl)acetic acid |
InChI |
InChI=1S/C10H9BrO3/c1-6(12)8-2-7(4-10(13)14)3-9(11)5-8/h2-3,5H,4H2,1H3,(H,13,14) |
InChI Key |
TUDOZOCOPIACJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)CC(=O)O)Br |
Origin of Product |
United States |
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